7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring and halogenated phenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinazoline core synthesis: The quinazoline core can be synthesized by condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Final coupling: The oxadiazole and quinazoline intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the quinazoline core.
Reduction: Reduction reactions can occur at the halogenated phenyl groups or the quinazoline core.
Substitution: Halogenated phenyl groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to dehalogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new quinazoline derivatives with potential biological activities.
Biology
Enzyme inhibition: Quinazoline derivatives are known to inhibit various enzymes, making them potential candidates for drug development.
Medicine
Anticancer agents: Quinazoline derivatives have shown promise as anticancer agents due to their ability to inhibit tyrosine kinases.
Antimicrobial agents: The compound may exhibit antimicrobial properties against various pathogens.
Industry
Material science: The unique structure of the compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the quinazoline core suggests that it may inhibit tyrosine kinases, leading to disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-anilinoquinazolines: Known for their tyrosine kinase inhibitory activity.
Oxadiazole derivatives: Exhibiting diverse biological activities including antimicrobial and anticancer properties.
Uniqueness
The combination of the oxadiazole ring and the quinazoline core, along with the halogenated phenyl groups, makes “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” unique
Properties
Molecular Formula |
C23H14ClFN4O3 |
---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H14ClFN4O3/c24-16-6-3-14(4-7-16)20-27-21(32-28-20)15-5-10-18-19(11-15)26-23(31)29(22(18)30)12-13-1-8-17(25)9-2-13/h1-11H,12H2,(H,26,31) |
InChI Key |
PCCNBDUYOLKFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F |
Origin of Product |
United States |
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